2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid typically involves the reaction of quinoxaline derivatives with acetic acid under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can be compared with other quinoxaline derivatives, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline and its various substituted analogs . These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups and their influence on its overall properties and applications .
Properties
IUPAC Name |
2-(2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)11-9(15)10(12)16/h1-4H,5H2,(H,11,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQRMYAQGDFQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229387 | |
Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80310-03-8 | |
Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80310-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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